molecular formula C32H42N4O4 B607608 GB-88 CAS No. 1416435-96-5

GB-88

カタログ番号: B607608
CAS番号: 1416435-96-5
分子量: 546.712
InChIキー: DCUDDCGUKZLQLN-MCOVPRHSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

GB-88 is synthesized through a series of organic reactions. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would be optimized for yield and efficiency, with careful monitoring of reaction conditions and intermediate products .

化学反応の分析

Types of Reactions

GB-88 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

科学的研究の応用

Key Findings and Research Applications

  • Anti-Inflammatory Properties :
    • GB-88 has been shown to inhibit pro-inflammatory cytokine secretion, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human kidney tubule epithelial cells. This effect is mediated through its antagonistic action on PAR2, which is implicated in various inflammatory responses .
  • Chronic Inflammatory Conditions :
    • In animal models, this compound has been effective in treating chronic arthritis induced by collagen. The compound reduces macrophage infiltration and mast cell degranulation, suggesting its utility in managing chronic inflammatory diseases .
  • Acute Inflammation Models :
    • This compound has demonstrated efficacy in reducing acute paw edema induced by PAR2 agonists in rats. This highlights its potential for treating acute inflammatory responses .
  • Obesity and Metabolic Disorders :
    • Research indicates that this compound may also play a role in modulating inflammation associated with diet-induced obesity and insulin sensitivity. This suggests a broader application in metabolic syndrome management .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey FindingsModel Used
Anti-inflammatory EffectsInhibits IL-6 and TNF-α secretionHuman kidney cells
Chronic ArthritisReduces macrophage infiltrationRat model
Acute InflammationDecreases paw edema induced by PAR2 agonistsRat model
Metabolic DisordersModulates inflammation in obesityMouse model

Case Studies

  • Chronic Arthritis Treatment :
    • A study demonstrated that oral administration of this compound significantly reduced joint inflammation and pain in a rat model of collagen-induced arthritis. The compound's ability to inhibit macrophage infiltration was crucial for its therapeutic effect .
  • Acute Edema Reduction :
    • In experiments where rats received injections of PAR2 agonists, subsequent treatment with this compound led to a marked reduction in paw edema, indicating its effectiveness as an acute anti-inflammatory agent .
  • Cytokine Modulation :
    • In vitro studies revealed that this compound effectively inhibited the secretion of pro-inflammatory cytokines in response to PAR2 activation, further supporting its role as an anti-inflammatory agent .

作用機序

GB-88 exerts its effects by selectively antagonizing PAR2. It inhibits the proinflammatory and pronociceptive actions of trypsin, cathepsin-S, and elastase, which are known to activate PAR2. By blocking PAR2 activation, this compound reduces inflammation and pain responses . The molecular targets and pathways involved include the inhibition of calcium ion release and downstream signaling cascades associated with PAR2 activation .

類似化合物との比較

Similar Compounds

Uniqueness of GB-88

This compound is unique in its selective antagonism of PAR2, making it a valuable tool for studying the specific role of PAR2 in various biological processes. Unlike other compounds that may have broader effects, this compound provides targeted inhibition of PAR2, allowing for more precise investigations .

生物活性

GB-88 is a synthetic compound recognized primarily as an antagonist of the protease-activated receptor-2 (PAR2). Its biological activity has been extensively studied, particularly in the context of inflammation and allergic responses. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

This compound functions by inhibiting the pro-inflammatory and pronociceptive actions mediated by PAR2. This receptor is activated by various proteases, including trypsin and cathepsin-S, leading to inflammatory responses. The antagonism of PAR2 by this compound has shown significant promise in modulating these inflammatory pathways.

Key Findings:

  • Inhibition of Cytokine Release : this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in epithelial cells exposed to protease allergens like nTyr-p3 .
  • Calcium Signaling Modulation : this compound effectively blocks PAR2-mediated calcium signaling, which is crucial for the release of inflammatory mediators .
  • Impact on Epithelial Barrier Function : In studies involving airway epithelial cells, this compound prevented the disruption of tight junctions caused by allergenic proteases, indicating its potential to protect epithelial integrity during allergic reactions .

Therapeutic Applications

The therapeutic implications of this compound extend across various inflammatory conditions. Its ability to antagonize PAR2 suggests potential applications in treating:

  • Allergic Reactions : By reducing cytokine release and protecting epithelial barriers, this compound may serve as a therapeutic agent for allergies triggered by environmental allergens.
  • Chronic Inflammatory Diseases : In models of chronic arthritis induced by collagen in rats, this compound demonstrated efficacy by inhibiting macrophage infiltration and mast cell degranulation .
  • Respiratory Disorders : Given its effects on airway epithelial cells, this compound may be beneficial in managing conditions like asthma and rhinitis .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

StudyModelFindings
Study 1Rat model of acute paw edemaThis compound inhibited edema induced by proteolytic agonists, demonstrating anti-inflammatory properties .
Study 2Human kidney tubule epithelial cellsThis compound reduced TNF-α and IL-6 secretion induced by PAR2 agonists .
Study 3Chronic arthritis model in ratsSignificant reduction in joint inflammation and pain following this compound treatment .

Research Findings

Research on this compound has consistently shown its effectiveness as a PAR2 antagonist. Notably:

  • Pharmacological Profile : this compound inhibits the actions of several proteases that activate PAR2, including trypsin and elastase, with IC50 values indicating potent activity against these enzymes .
  • In Vivo Efficacy : Studies have demonstrated that this compound not only acts effectively in vitro but also shows significant therapeutic benefits in vivo across various animal models .
  • Potential for Diverse Applications : Beyond respiratory and allergic conditions, emerging research suggests that derivatives of this compound could be explored for neurological and gastrointestinal disorders due to their anti-inflammatory properties .

特性

IUPAC Name

N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUDDCGUKZLQLN-MCOVPRHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。